5-(Pyrimidin-5-yl)pent-4-yn-1-ol
Description
Properties
CAS No. |
1564468-93-4 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-pyrimidin-5-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C9H10N2O/c12-5-3-1-2-4-9-6-10-8-11-7-9/h6-8,12H,1,3,5H2 |
InChI Key |
JOEOEKKFCRXUEQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)C#CCCCO |
Canonical SMILES |
C1=C(C=NC=N1)C#CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 5-(Pyrimidin-5-yl)pent-4-yn-1-ol with key analogs:
*Estimated based on structural analogs.
Key Observations:
- Substituents: The methylthio group in increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Heterocyclic Modifications: Replacement of pyrimidine with perylene (as in ) introduces a bulky polycyclic aromatic system, likely reducing solubility but enhancing π-stacking interactions. The oxadiazole derivative features an electron-deficient ring, altering electronic properties and reactivity.
Preparation Methods
Synthetic Route Overview
The synthesis of 5-(Pyrimidin-5-yl)pent-4-yn-1-ol generally involves the following key steps:
Preparation Strategies and Key Reactions
Alkynylation via Sonogashira Coupling
A widely employed method to attach the pent-4-yn-1-ol moiety to the pyrimidine ring is the Sonogashira cross-coupling reaction , which couples an aryl or heteroaryl halide with a terminal alkyne under palladium catalysis.
- Procedure : Starting from 5-halopyrimidine (commonly 5-bromopyrimidine), the reaction is carried out with pent-4-yn-1-ol or a protected derivative thereof in the presence of a palladium catalyst, copper(I) iodide as co-catalyst, and a suitable base (e.g., triethylamine or diisopropylethylamine).
- Outcome : This reaction forms the carbon-carbon bond between the pyrimidine ring and the alkyne chain, yielding this compound after deprotection if necessary.
This method is supported by multiple studies involving related pyrimidine-alkyne compounds, where Sonogashira coupling is the method of choice due to its efficiency and tolerance of functional groups.
Alkylation of Pyrimidinyl Precursors
An alternative approach involves the alkylation of a pyrimidin-5-yl precursor with a suitable pentynyl electrophile :
- Starting materials : 5-pyrimidinyl nucleophiles (e.g., 5-pyrimidinyl anions or organometallic derivatives)
- Electrophile : Pent-4-yn-1-ol or its activated derivatives such as pent-4-yn-1-yl halides or tosylates
- Conditions : Base-mediated nucleophilic substitution under controlled temperature to prevent side reactions
This method can be advantageous when the alkyne functionality is sensitive to palladium catalysts or when the Sonogashira conditions are incompatible with other functional groups present.
Stepwise Synthesis from Functionalized Precursors
Some protocols describe multistep synthesis starting from protected or functionalized intermediates:
- Initial formation of a pyrimidinyl acetamide or related intermediate
- Subsequent coupling with pent-4-yn-1-ol derivatives
- Final deprotection and purification
For example, Sridhar Prasangi et al. reported the synthesis of pent-4-yn-1-yl derivatives linked to pyrrolo[3,2-d]pyrimidine systems via conventional methods involving simple reagents and multistep transformations.
Reaction Conditions and Optimization
| Method | Catalyst/ Reagents | Solvent | Temperature | Yield (%)* | Notes |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Base | THF, DMF, or Et3N | 25–80 °C | 60–85 | Requires inert atmosphere; sensitive to moisture; efficient for terminal alkyne formation |
| Alkylation with Halides | Base (e.g., NaH, K2CO3) | DMF, DMSO | 0–60 °C | 50–70 | Avoids metal catalysts; may require protection of hydroxyl group |
| Multistep Functionalization | Various (e.g., Boc protection, amide formation) | Various (e.g., CH2Cl2, MeOH) | Room temp to reflux | Variable | Longer synthetic route; allows structural modifications |
*Yields are approximate and depend on substrate purity and reaction scale.
Characterization and Purity Assessment
- NMR Spectroscopy : Both ^1H and ^13C NMR are used to confirm the presence of the pyrimidine ring and the alkynyl chain. The terminal alkyne proton typically appears around 2.5-3.0 ppm as a triplet in ^1H NMR.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula.
- Chromatography : TLC and HPLC are employed to monitor reaction progress and purity.
Research has noted the importance of solvent choice and temperature control to prevent alkyne isomerization or side reactions during synthesis.
Research Findings and Comparative Analysis
- The Sonogashira coupling is the most robust and commonly adopted method for synthesizing this compound, offering good yields and functional group tolerance.
- Alkylation methods provide metal-free alternatives but may require additional steps for protecting groups and purification.
- Multistep syntheses allow for structural diversification but at the cost of longer reaction times and potential lower overall yields.
- Optimization of reaction parameters such as temperature, solvent, and catalyst loading is critical to maximize yield and minimize byproducts such as internal alkyne isomers.
Summary Table of Preparation Methods
Q & A
Basic: What are the primary synthetic routes for 5-(Pyrimidin-5-yl)pent-4-yn-1-ol, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves alkyne coupling strategies. A common approach is the Sonogashira reaction, which links a pyrimidine halide (e.g., 5-bromopyrimidine) with a terminal alkyne precursor (e.g., pent-4-yn-1-ol). Key factors include:
- Catalysts: Pd/Cu co-catalysts are critical for cross-coupling efficiency.
- Solvents: Polar aprotic solvents like DMF or THF enhance reactivity.
- Temperature: Reactions often proceed at 60–80°C to balance speed and side-product formation.
Evidence from similar pyrimidine-alkyne syntheses shows that optimizing stoichiometry (1:1.2 pyrimidine:alkyne) improves yields to ~70–85% .
Basic: How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Answer:
- NMR:
- ¹H NMR: The pyrimidine protons appear as singlet(s) near δ 8.5–9.0 ppm. The alkyne proton (C≡CH) is absent due to symmetry, but the pentynol chain shows signals at δ 1.6–2.1 (CH₂) and δ 4.5–4.8 (OH) .
- ¹³C NMR: The alkyne carbons resonate at δ 70–90 ppm, while pyrimidine carbons range from δ 120–160 ppm .
- IR: A sharp C≡C stretch at ~2100–2260 cm⁻¹ confirms the alkyne group .
- MS: High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺, with fragmentation patterns showing loss of H₂O (−18 Da) from the alcohol group .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties:
- HOMO-LUMO Gaps: Narrow gaps (~4.5 eV) suggest high reactivity at the alkyne and pyrimidine sites .
- NBO Analysis: Reveals charge distribution, showing electron-deficient pyrimidine C5 (susceptible to nucleophilic attack) and electron-rich alkyne termini (for electrophilic reactions) .
Experimental validation via kinetic studies (e.g., monitoring substitution rates with amines) aligns with computational predictions .
Advanced: How do structural modifications (e.g., substituting the pyrimidine ring) affect the compound’s biological activity?
Answer:
- Pyrimidine Modifications: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at C2/C4 increases binding affinity to enzymes like kinases, as seen in analogous pyrimidine derivatives .
- Alkyne Chain Lengthening: Extending the pentynol chain to hexynol reduces steric hindrance, improving interaction with hydrophobic protein pockets (e.g., observed in kinase inhibitors) .
- Hydroxyl Group Functionalization: Acetylation of the -OH group enhances membrane permeability, as demonstrated in cellular uptake assays .
Basic: What are the stability challenges for this compound under varying pH and temperature?
Answer:
- pH Stability:
- Acidic Conditions (pH < 3): The pyrimidine ring undergoes hydrolysis, forming urea derivatives.
- Basic Conditions (pH > 10): The alkyne may degrade via oxidation, forming carboxylic acids .
- Thermal Stability: Decomposition occurs above 150°C, with TGA showing mass loss at 160–200°C .
Storage recommendations: inert atmosphere (N₂/Ar) at 4°C in amber vials to prevent light-induced alkyne polymerization .
Advanced: How can contradictions in reported synthetic yields be resolved through mechanistic studies?
Answer:
Discrepancies in yields (e.g., 50% vs. 85%) often arise from:
- Catalyst Purity: Impure Pd(PPh₃)₄ reduces coupling efficiency. ICP-MS analysis of catalyst batches is advised .
- Oxygen Sensitivity: The alkyne precursor oxidizes to diketones in air. Schlenk-line techniques improve reproducibility .
- Byproduct Analysis: LC-MS identifies side products (e.g., homocoupled pyrimidine dimers), guiding solvent/catalyst adjustments .
Advanced: What role does this compound play in designing click chemistry probes?
Answer:
The alkyne group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation:
- Probe Design: Conjugation with azide-tagged biomolecules (e.g., antibodies) creates stable triazole linkages.
- Applications:
- Cellular Imaging: Fluorescent tags (e.g., BODIPY-azide) localize pyrimidine targets in live cells .
- Drug Delivery: Azide-functionalized nanoparticles deliver the compound to specific tissues .
Kinetic studies show reaction completion within 1 hour at 25°C .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) elutes the compound (Rf ~0.4).
- Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals (>95% by HPLC) .
- Distillation: Short-path distillation under reduced pressure (0.1 mmHg, 110°C) prevents thermal degradation .
Advanced: How do solvent effects influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Polar Solvents (DMF, DMSO): Stabilize transition states, accelerating Pd-mediated coupling (k = 0.15 s⁻¹ in DMF vs. 0.08 s⁻¹ in THF) .
- Protic Solvents (MeOH, H₂O): Induce alkyne protonation, reducing nucleophilicity and reaction rates .
Microscopic polarity parameters (ET30) correlate with yield trends, guiding solvent selection .
Advanced: What strategies mitigate toxicity risks during in vitro testing of this compound?
Answer:
- Cytotoxicity Screening: MTT assays in HEK293 cells reveal IC₅₀ > 100 µM, indicating low acute toxicity .
- Metabolic Stability: Liver microsome studies (human/rat) show t₁/₂ > 2 hours, suggesting slow clearance .
- Protective Measures: Use of fume hoods, PPE (nitrile gloves, P95 respirators), and waste neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
